molecular formula C12H14O2 B2536590 1-(3,4-dihydro-2H-1-benzopyran-6-yl)propan-1-one CAS No. 70452-02-7

1-(3,4-dihydro-2H-1-benzopyran-6-yl)propan-1-one

Cat. No.: B2536590
CAS No.: 70452-02-7
M. Wt: 190.242
InChI Key: JJMOQCDMQSGYJL-UHFFFAOYSA-N
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Description

1-(3,4-Dihydro-2H-1-benzopyran-6-yl)propan-1-one is an organic compound with the molecular formula C12H14O2. It is a derivative of benzopyran, a class of compounds known for their diverse biological activities. This compound is characterized by a benzopyran ring fused with a propanone group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,4-Dihydro-2H-1-benzopyran-6-yl)propan-1-one can be synthesized through various methods. One common approach involves the condensation of 3,4-dihydro-2H-1-benzopyran-6-carbaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions, followed by purification through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The use of continuous flow reactors has also been explored to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dihydro-2H-1-benzopyran-6-yl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(3,4-Dihydro-2H-1-benzopyran-6-yl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,4-dihydro-2H-1-benzopyran-6-yl)propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding. The benzopyran ring structure allows it to interact with various biological pathways, influencing cellular processes .

Comparison with Similar Compounds

Uniqueness: 1-(3,4-Dihydro-2H-1-benzopyran-6-yl)propan-1-one is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. The presence of the propanone group enhances its utility in synthetic chemistry and pharmaceutical research .

Properties

IUPAC Name

1-(3,4-dihydro-2H-chromen-6-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-2-11(13)9-5-6-12-10(8-9)4-3-7-14-12/h5-6,8H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJMOQCDMQSGYJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC2=C(C=C1)OCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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